N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine
Description
Properties
CAS No. |
5295-14-7 |
|---|---|
Molecular Formula |
C9H7ClN4 |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine |
InChI |
InChI=1S/C9H7ClN4/c10-8-3-1-7(2-4-8)5-11-9-12-6-13-14-9/h1-6H,(H,12,13,14)/b11-5+ |
InChI Key |
WQPATOORNHONHN-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=NC=NN2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC=NN2)Cl |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Condensation
The most widely employed method involves the nucleophilic addition of 4H-1,2,4-triazol-3-amine to 4-chlorobenzaldehyde under acidic conditions. A representative protocol derived from analogous syntheses involves:
Procedure
- Reactants :
- 4H-1,2,4-triazol-3-amine (1.0 equiv, 84 mg, 1.0 mmol)
- 4-Chlorobenzaldehyde (1.2 equiv, 169 mg, 1.2 mmol)
- Solvent : Anhydrous ethanol (15 mL)
- Catalyst : Concentrated H$$2$$SO$$4$$ (0.5 mL)
- Conditions : Reflux at 80°C for 4–6 hours.
- Workup : Neutralization with NaHCO$$_3$$, filtration, and recrystallization from ethanol.
Key Parameters
- Yield : 72–85%
- Purity : Confirmed via TLC (hexane:ethyl acetate, 7:3) and $$^1$$H NMR.
- Characterization :
Microwave-Assisted Synthesis
Modern approaches leverage microwave irradiation to enhance reaction efficiency:
Procedure
- Reactants : Equimolar quantities of amine and aldehyde.
- Solvent : Methanol (5 mL)
- Catalyst : None required.
- Conditions : Microwave irradiation at 350 W for 2–3 minutes.
- Workup : Direct precipitation upon cooling; recrystallization from ethanol.
Advantages
- Time Reduction : 95% shorter than conventional methods.
- Yield Improvement : 88–92%.
- Energy Efficiency : Eliminates prolonged heating.
Ultrasound-Promoted Synthesis
Ultrasound irradiation facilitates rapid Schiff base formation via cavitation effects:
Procedure
- Reactants : 1:1 molar ratio of amine and aldehyde.
- Solvent : Methanol (4 mL)
- Catalyst : None.
- Conditions : Ultrasound bath (40 kHz, 300 W) for 3–5 minutes.
- Workup : Centrifugation and ethanol recrystallization.
Performance Metrics
- Reaction Time : <5 minutes.
- Yield : 89–94%.
- Particle Size : Nanocrystalline morphology observed via SEM.
Solvent-Free Mechanochemical Approach
Eco-friendly synthesis under grinding conditions:
Procedure
- Reactants : Amine and aldehyde (1:1).
- Additive : Silica gel (100 mg).
- Conditions : Ball milling at 25 Hz for 20 minutes.
- Workup : Washing with cold ethanol.
Outcomes
Comparative Analysis of Methods
| Method | Time | Yield (%) | Energy Input | Scalability |
|---|---|---|---|---|
| Conventional | 4–6 h | 72–85 | High | Industrial |
| Microwave | 2–3 min | 88–92 | Moderate | Lab-scale |
| Ultrasound | 3–5 min | 89–94 | Low | Pilot-scale |
| Mechanochemical | 20 min | 78–82 | Very Low | Small batch |
Mechanistic Insights
The reaction proceeds via:
- Protonation of the aldehyde carbonyl by acid, enhancing electrophilicity.
- Nucleophilic attack by the triazole amine’s NH$$_2$$ group.
- Dehydration to form the C=N bond.
Kinetic studies indicate second-order dependence on reactant concentrations.
Challenges and Optimization
- Regioselectivity : Exclusive formation of the E-isomer due to steric hindrance.
- Byproducts : Trace amounts of hydrolyzed aldehyde observed at >6-hour reflux.
- Catalyst Choice : H$$2$$SO$$4$$ outperforms acetic acid in yield (Δ +15%).
Applications and Derivatives
This Schiff base serves as a precursor for:
Chemical Reactions Analysis
Hydrolysis of the Imine Bond
The imine (C=N) bond in Schiff base derivatives is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
Treatment with dilute HCl (1–2 M) at reflux cleaves the imine bond, yielding 4H-1,2,4-triazol-3-amine and 4-chlorobenzaldehyde . -
Basic Hydrolysis :
NaOH (0.1–1 M) at 60–80°C similarly breaks the imine bond but may require extended reaction times compared to acid .
Reduction Reactions
The C=N bond can be reduced to a C–N single bond using common reducing agents:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH | Ethanol, 25°C, 6–12 h | N-(4-Chlorobenzyl)-4H-1,2,4-triazol-3-amine | 85–90% | |
| H/Pd-C | Methanol, 40 psi, 24 h | N-(4-Chlorobenzyl)-4H-1,2,4-triazol-3-amine | 78% |
Nucleophilic Substitution at the Triazole Ring
The triazole ring’s nitrogen atoms participate in substitution reactions. For instance:
-
Thiolation :
Reaction with Lawesson’s reagent in toluene replaces oxygen with sulfur at the triazole’s C-3 position : -
Alkylation :
Treatment with alkyl halides (e.g., methyl iodide) in DMF/KCO selectively alkylates the triazole’s N-1 or N-2 positions .
Complexation with Metal Ions
Schiff base triazoles act as ligands for transition metals. Coordination typically occurs via the imine nitrogen and triazole ring:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO) | Methanol, 25°C, 4 h | [Cu(L)(NO)] | Catalysis, Antimicrobial | |
| ZnCl | Ethanol, reflux, 6 h | [Zn(L)Cl] | Fluorescent probes |
Cycloaddition and Heterocycle Formation
The triazole-imine system participates in cycloaddition reactions:
-
1,3-Dipolar Cycloaddition :
Reacts with nitrile oxides or azides to form fused triazolo[1,5-a]pyrimidine derivatives under microwave irradiation .
Oxidation Reactions
The imine bond oxidizes to form nitriles or amides under strong oxidizing conditions:
Condensation with Carbonyl Compounds
The free amine group (after hydrolysis) reacts with aldehydes/ketones to form new Schiff bases:
This reactivity is exploited to synthesize libraries of antimicrobial agents .
Scientific Research Applications
Unfortunately, the search results provided do not contain information specifically about the applications of the compound “N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine.” However, the search results do provide information about related compounds and their applications, which may be relevant.
1,2,4-Triazoles as antibacterial agents:
- A large volume of research has demonstrated the significant antibacterial activity of the 1,2,4-triazole heterocyclic core and its derivatives .
- Coupling 5-aryl-4H-1,2,4-triazole-3-thione derivatives with acylated ciprofloxacin resulted in S-bridged hybrids, with the N-allyl derivative displaying the highest antimycobacterial activity against Mycobacterium smegmatis and Mycobacterium tuberculosis .
- Certain 4-amino-1,2,4-triazole derivatives have exhibited in vitro antibacterial properties against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens, with the compound containing a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole showing the highest antibacterial activity .
- Specific 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit have demonstrated better bactericidal activity than bismerthiazol against phytopathogenic bacterium X. oryzae pv. oryzae .
- 1,2,4-Triazole-pyrimidine hybrids have displayed excellent activity against S. aureus and E. coli, and were found to be more effective than most clinically used antibiotics against MRSA strains .
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl ring’s chlorinated substituent enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Comparative Insights
Heterocycle Core :
- The substitution of triazole (e.g., ) with thiazole () alters aromaticity and electronic properties. Thiazoles, being less electron-rich, may reduce π-π interactions compared to triazoles.
Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group (common in all analogs) enhances stability and lipophilicity. Methoxy Groups: In , the 3,4,5-trimethoxyphenyl group introduces steric bulk and electron-donating effects, which could modulate receptor binding .
Tautomerism and Reactivity: Compounds like N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine exhibit tautomerism (1:1 ratio of 1H- and 2H-triazole forms), influencing their chemical reactivity and biological interactions .
The target compound’s –N–C–S unit () suggests analogous bioactivity, though further studies are needed.
Biological Activity
N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a triazole moiety, which is known for its stability and ability to interact with biological receptors. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with a suitable triazole derivative, often utilizing methods such as Schiff base formation or hydrazone synthesis. For example, one method involves the reaction of 1,2,4-triazole derivatives with aldehydes under acidic or basic conditions to yield the desired hydrazone products .
2.1 Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit notable anticancer properties. In particular, this compound has shown cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell migration .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human melanoma (IGR39) | 15 | Induction of apoptosis |
| Triple-negative breast cancer | 20 | Inhibition of cell migration |
| Pancreatic carcinoma (Panc-1) | 25 | Cell cycle arrest |
2.2 Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. Additionally, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which may contribute to its therapeutic effects in neurodegenerative diseases .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Salmonella typhi | 15 | 50 µg/mL |
| Bacillus subtilis | 18 | 40 µg/mL |
| Escherichia coli | 10 | 80 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The triazole ring acts as a hydrogen bond acceptor and donor, facilitating interactions with various biological receptors.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .
- Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
4. Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- Cytotoxicity Testing : A study evaluated the cytotoxic effects on multiple cancer cell lines using MTT assays. Results indicated significant selectivity towards cancer cells compared to normal cells .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties against different strains. The results confirmed its efficacy as a potential antimicrobial agent .
- Docking Studies : Molecular docking studies provided insights into the binding interactions between the compound and target enzymes or receptors. These studies suggest that structural modifications could enhance biological activity further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
